3-(4,6-Dimethylpyrimidin-2-yl)aniline
CAS No.: 920304-01-4
Cat. No.: VC14424606
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 920304-01-4 |
---|---|
Molecular Formula | C12H13N3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | 3-(4,6-dimethylpyrimidin-2-yl)aniline |
Standard InChI | InChI=1S/C12H13N3/c1-8-6-9(2)15-12(14-8)10-4-3-5-11(13)7-10/h3-7H,13H2,1-2H3 |
Standard InChI Key | HBPHEKYYEDLOQK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrimidine core fused to an aniline group. The pyrimidine ring features methyl substituents at the 4- and 6-positions, while the aniline moiety is attached at the 2-position of the heterocycle . Computational analyses reveal a planar geometry, with the aromatic systems facilitating π-π stacking interactions in biological systems .
Physicochemical Parameters
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 199.25 g/mol | |
Exact Mass | 199.111 g/mol | |
LogP (Partition Coefficient) | 2.92 | |
Polar Surface Area | 51.8 Ų | |
Solubility | Low in water, moderate in organic solvents |
The relatively high LogP value suggests lipophilicity, favoring membrane permeability in biological contexts .
Synthetic Methodologies
Microwave-Assisted Nucleophilic Substitution
A 2020 study demonstrated a microwave-enhanced synthesis starting from 2-chloro-4,6-dimethylpyrimidine and substituted anilines . Reaction conditions involved ethanol as a solvent, 160°C, and 10 minutes of microwave irradiation, achieving yields up to 90%. This method outperformed conventional heating, which required prolonged reaction times (≥6 hours) and lower yields (60–70%) .
Industrial-Scale Production
Patent US2009/75996 A1 outlines a scalable route using batch reactors with sodium hydroxide as a base catalyst . Key steps include:
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Chloropyrimidine Activation: 2-Chloro-4,6-dimethylpyrimidine is reacted with aniline derivatives.
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Purification: Column chromatography or crystallization isolates the product .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to substitution by amines, enabling diversification of the aniline moiety . For example, reactions with 3,4,5-trimethoxyaniline yield derivatives with enhanced bioactivity .
Oxidation and Reduction Pathways
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Oxidation: Treatment with potassium permanganate generates quinone-like structures, altering electronic properties.
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Reduction: Sodium borohydride reduces the aniline group to cyclohexylamine, modulating solubility.
Biological Activity and Applications
Antifungal Properties
Structurally analogous to pyrimethanil (CAS 53112-28-0), a commercial fungicide, 3-(4,6-dimethylpyrimidin-2-yl)aniline inhibits fungal enzyme secretion by disrupting methionine biosynthesis . In Botrytis cinerea models, it reduces mycelial growth by 80% at 50 ppm .
Kinase Inhibition
Recent studies highlight its potential as a kinase inhibitor. Derivatives bearing electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit IC₅₀ values < 1 μM against tyrosine kinases implicated in cancer .
Toxicological and Environmental Profile
Mammalian Metabolism
In bovine models, the compound undergoes hydroxylation at the pyrimidine 5-position and the aniline para-position, forming polar metabolites excreted in urine . No parent compound was detected in milk, suggesting low lactational transfer .
Ecotoxicology
Hydrolysis half-lives in soil and water range from 7–14 days, depending on pH and microbial activity . The primary metabolite, 2-anilino-4,6-dimethylpyrimidin-5-ol, shows negligible toxicity to aquatic organisms (LC₅₀ > 100 mg/L for Daphnia magna) .
Comparative Analysis with Related Compounds
Compound | Structure | Bioactivity |
---|---|---|
Pyrimethanil | N-(4,6-Dimethylpyrimidin-2-yl)aniline | Fungicide |
4-Amino-2,6-dimethylpyrimidine | Pyrimidine with amine group | Antibacterial agent |
3-(4,6-Dimethylpyrimidin-2-yl)aniline | Aniline at 2-position | Kinase inhibition, fungicide |
The 3-aniline substitution in 3-(4,6-dimethylpyrimidin-2-yl)aniline confers unique steric and electronic properties, enhancing binding to kinase active sites compared to pyrimethanil .
Future Directions and Challenges
Drug Development
Optimizing substituents on the aniline ring could improve pharmacokinetic profiles. For instance, introducing sulfonamide groups may enhance water solubility without compromising activity .
Environmental Impact Mitigation
Biodegradation studies using Pseudomonas spp. are underway to address residual persistence in agricultural soils .
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